molecular formula C14H10O5 B143138 6-O-Demethyl-5-deoxyanhydrofusarubin CAS No. 132899-04-8

6-O-Demethyl-5-deoxyanhydrofusarubin

Cat. No.: B143138
CAS No.: 132899-04-8
M. Wt: 258.23 g/mol
InChI Key: ATLURBSTOUCQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Demethyl-5-deoxyanhydrofusarubin, also known as this compound, is a useful research compound. Its molecular formula is C14H10O5 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,9-dihydroxy-3-methyl-1H-benzo[g]isochromene-5,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-2-8-10(5-19-6)14(18)12-9(13(8)17)3-7(15)4-11(12)16/h2-4,15-16H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLURBSTOUCQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157841
Record name 6-O-Demethyl-5-deoxyanhydrofusarubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132899-04-8
Record name 6-O-Demethyl-5-deoxyanhydrofusarubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132899048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Demethyl-5-deoxyanhydrofusarubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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